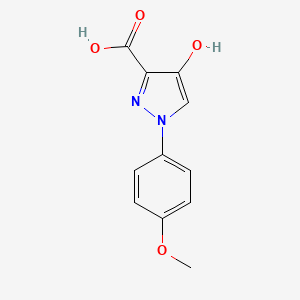

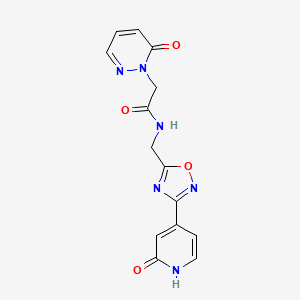

2-Methyl-3-(thiolan-3-yloxy)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-3-(thiolan-3-yloxy)pyrazine is a chemical compound that belongs to the pyrazine family. It is a colorless liquid with a strong odor and is commonly used in the food and fragrance industry. However, recent scientific research has shown that this compound has potential applications in the biomedical field.

Scientific Research Applications

Corrosion Inhibition

Saha et al. (2016) explored the potential of pyrazine derivatives as corrosion inhibitors for steel surfaces using computational chemistry approaches, including density functional theory (DFT) and molecular dynamics (MD) simulations. Their study suggests that pyrazine derivatives with an –SH group, similar in structure to 2-Methyl-3-(thiolan-3-yloxy)pyrazine, show promising results as corrosion inhibitors, with theoretical outcomes indicating improved inhibition properties due to the introduction of the –SH group (S. Saha, Abhiram Hens, N. C. Murmu, & P. Banerjee, 2016).

Cancer Chemoprevention

Research on alternative precursors to major metabolites of cancer chemopreventive agents, such as oltipraz, has demonstrated the role of pyrazine compounds in biological activities relevant to cancer prevention. Mettachit Navamal et al. (2002) investigated the thiolytic chemistry of pyrazine derivatives, finding that these compounds exhibit similar biological activities due to their chemical competence in the presence of biological thiols, potentially contributing to cancer chemoprevention strategies (Mettachit Navamal et al., 2002).

Synthetic Chemistry

The synthesis and structural modification of pyrazine derivatives have been extensively explored for creating novel heterocyclic systems and compounds with potential pharmaceutical applications. Studies by Kočevar et al. (1978) and others have developed synthetic routes and investigated the reactivity of pyrazine derivatives, highlighting their versatility and potential in creating compounds with varied biological and chemical properties (M. Kočevar, B. Stanovnik, & M. Tiŝler, 1978).

Electrochromic Materials

The development of electrochromic materials utilizing pyrazine derivatives has shown significant progress. Zhao et al. (2014) synthesized novel polymeric electrochromic materials employing pyrazine as the acceptor unit, demonstrating their potential application in NIR electrochromic devices due to their high coloration efficiency and fast response time (H Zhao et al., 2014).

Mechanism of Action

Target of Action

It is known that pyrrolopyrazine derivatives, which include 2-methyl-3-(thiolan-3-yloxy)pyrazine, have exhibited a wide range of biological activities . These activities suggest that the compound may interact with multiple targets in the body.

Mode of Action

As a derivative of pyrrolopyrazine, it is likely that it interacts with its targets in a similar manner to other compounds in this class

Biochemical Pathways

Given the broad biological activities of pyrrolopyrazine derivatives, it is likely that multiple pathways are affected

Result of Action

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .

properties

IUPAC Name |

2-methyl-3-(thiolan-3-yloxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-7-9(11-4-3-10-7)12-8-2-5-13-6-8/h3-4,8H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTQBOZZIVMTGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2CCSC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(thiolan-3-yloxy)pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2681088.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorobenzyl)acetamide hydrochloride](/img/structure/B2681090.png)

methanone](/img/structure/B2681091.png)

![2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2681092.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2681093.png)

![1-Methyl-2-[(1-methylimidazol-2-yl)-octoxymethyl]imidazole](/img/structure/B2681094.png)

![1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide](/img/structure/B2681095.png)

![2-(benzylsulfonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2681102.png)